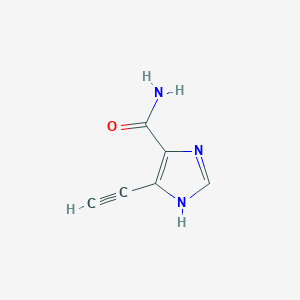

5-Ethynyl-1H-imidazole-4-carboxamide

Descripción general

Descripción

5-Ethynyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and an ethynyl group attached to the carbon at position 5. The carboxamide group is located at position 4 of the imidazole ring. These functional groups contribute to the compound’s reactivity and versatility in chemical synthesis and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-1H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethynyl-substituted nitriles with formamide derivatives. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

5-Ethynyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles, like amines or thiols, are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Carbonyl derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted imidazole derivatives depending on the substituents introduced.

Aplicaciones Científicas De Investigación

5-Ethynyl-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Mecanismo De Acción

The mechanism of action of 5-Ethynyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit the replication of viral RNA by interfering with the function of viral polymerases. The compound can also activate AMP-dependent protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

Comparación Con Compuestos Similares

Similar Compounds

5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): AICAR is an analog of adenosine monophosphate (AMP) and is known for its ability to activate AMPK.

5-Ethynyl-1-methyl-1H-imidazole: This compound shares the ethynyl and imidazole moieties but differs in the substitution pattern.

Uniqueness

5-Ethynyl-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ethynyl group allows for versatile chemical modifications, while the carboxamide group enhances its potential as a pharmacophore in medicinal chemistry .

Actividad Biológica

5-Ethynyl-1H-imidazole-4-carboxamide is a heterocyclic compound that has attracted attention in various fields of biological research due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features an imidazole ring with an ethynyl group at position 5 and a carboxamide group at position 4. This structural configuration contributes to its distinct reactivity and biological properties. The compound's ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile building block in medicinal chemistry .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Antiviral Activity : The compound has shown promising results as an antiviral agent, particularly against the dengue virus. It inhibits viral replication by interfering with the function of viral polymerases, thereby reducing viral load in infected cells .

- Activation of AMPK : this compound activates AMP-dependent protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis. This activation can have implications for metabolic disorders and cancer treatment .

Antiviral Research

Recent studies have highlighted the potential of this compound as an antiviral agent. For instance, research indicates that it effectively inhibits the replication of the dengue virus, demonstrating its utility in developing antiviral therapies .

Anticancer Properties

The compound has also been investigated for its anticancer properties. A study evaluated various imidazole derivatives, including this compound, for their anti-proliferative activity against several cancer cell lines (MDA-MB-231, T47D, MCF-7). The results indicated significant cytotoxic effects at low micromolar concentrations, suggesting that this compound could serve as a lead structure for developing new anticancer drugs .

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of imidazole derivatives, this compound was identified as a potent inhibitor of dengue virus replication. The study utilized an in vitro model where the compound demonstrated a reduction in viral load by targeting viral polymerase activity .

Case Study 2: Anticancer Activity

Another significant investigation involved testing the compound against various breast cancer cell lines. The findings revealed that this compound inhibited cell growth effectively and induced apoptosis through mitochondrial-independent pathways. The study emphasized the need for further optimization to enhance its anticancer potency .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Mechanism of Action | IC50 (μM) | Therapeutic Application |

|---|---|---|---|

| 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) | Activates AMPK | 0.62 | Metabolic disorders |

| 5-Ethynyl-1-methyl-1H-imidazole | Antiviral activity | Not specified | Antiviral research |

| Novel imidazole derivatives | EGFR inhibition | 0.617 | Anticancer therapy |

Propiedades

IUPAC Name |

5-ethynyl-1H-imidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-2-4-5(6(7)10)9-3-8-4/h1,3H,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEPZBCRFBNYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(N=CN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565007 | |

| Record name | 5-Ethynyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126004-16-8 | |

| Record name | 5-Ethynyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.